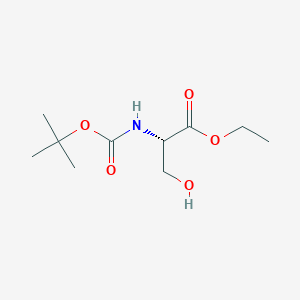

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Description

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a chiral ester featuring a tert-butoxycarbonyl (Boc)-protected amine and a β-hydroxy ester moiety. The Boc group serves as a critical protecting group for amines during multi-step organic syntheses, particularly in peptide chemistry and drug development . The ethyl ester enhances solubility in organic solvents, while the hydroxyl group introduces polarity, enabling participation in hydrogen bonding or further functionalization. This compound is widely used as an intermediate in pharmaceuticals, such as protease inhibitors and radiopharmaceuticals .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-5-15-8(13)7(6-12)11-9(14)16-10(2,3)4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMDDOYAIULGRO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target s-phase kinase-associated protein 1 and Tyrosine-protein phosphatase non-receptor type 1. These proteins play crucial roles in cell cycle regulation and signal transduction, respectively.

Mode of Action

The tert-butoxycarbonyl (boc) group is a common protecting group in peptide synthesis. It is selectively removed under acidic conditions, allowing for controlled peptide chain elongation

Biochemical Pathways

Given its potential role in peptide synthesis, it may influence protein assembly and the synthesis of cyclic analogs. These processes are integral to numerous biochemical pathways, affecting everything from cellular growth and differentiation to immune response.

Pharmacokinetics

The presence of the boc group may influence these properties, as it can increase the compound’s stability and resistance to enzymatic degradation.

Result of Action

Based on its potential role in peptide synthesis, it may influence the structure and function of proteins within the cell. This could have wide-ranging effects, potentially altering cellular behavior and responses to external stimuli.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group is typically achieved under acidic conditions. Therefore, the compound’s action, efficacy, and stability may be affected by the pH of its environment. Additionally, temperature can also play a role, as high temperatures can facilitate the deprotection of Boc amino acids and peptides.

Biochemical Analysis

Biochemical Properties

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate plays a crucial role in biochemical reactions, particularly in peptide synthesis. The compound interacts with various enzymes and proteins involved in the formation of peptide bonds. For instance, it is used in conjunction with coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide to enhance amide formation without the addition of a base. This interaction facilitates the efficient synthesis of dipeptides and other peptide derivatives.

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. The compound influences cell function by providing a stable intermediate for the synthesis of peptides, which are essential for various cellular functions. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using this compound can act as signaling molecules, influencing pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide synthesis. The Boc group protects the amino function, allowing selective reactions to occur at other functional groups. This protection is crucial for the stepwise synthesis of peptides, where the Boc group can be removed under mild conditions to reveal the free amino group for subsequent reactions. The compound’s stability and reactivity make it an essential tool in the synthesis of complex peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under harsh conditions such as high temperatures or strong acids. Over time, the Boc group can be removed, leading to the formation of the free amino acid. Long-term studies have shown that the compound maintains its stability and reactivity, making it suitable for extended use in peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects such as toxicity and metabolic disturbances. These effects are primarily due to the accumulation of the compound and its metabolites in tissues, which can interfere with normal cellular functions.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid and peptide metabolism. The compound interacts with enzymes such as peptidases and proteases, which catalyze the hydrolysis of peptide bonds. The Boc group is removed by specific deprotection reactions, allowing the free amino acid to participate in further metabolic processes. These pathways are essential for the synthesis and degradation of peptides and proteins in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes or be transported by specific amino acid transporters. Once inside the cell, it can accumulate in specific compartments such as the cytoplasm or endoplasmic reticulum, where peptide synthesis occurs. The distribution of the compound is influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and endoplasmic reticulum, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and proteins involved in peptide synthesis. Targeting signals and post-translational modifications can direct the compound to specific compartments, ensuring its proper function in the synthesis of peptides and proteins.

Biological Activity

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, with the CAS number 70930-18-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19NO5

- Molecular Weight : 233.26 g/mol

- LogP : 0.826, indicating moderate lipophilicity which may influence its bioavailability.

Research indicates that this compound may exert its biological effects through several potential mechanisms:

- Inhibition of PI3-Kinase Pathway : The compound has been associated with the inhibition of Class I PI3-kinase enzymes, which are crucial in various signaling pathways related to cell growth and survival. This inhibition can lead to reduced tumor cell proliferation and metastasis, making it a candidate for anti-cancer therapies .

- Role in Tumorigenesis : The compound's interaction with the PI3-kinase pathway suggests a potential role in cancer treatment. Studies show that deregulation of this pathway is common in many cancers, and targeting it could provide therapeutic benefits .

Antitumor Activity

Several studies have explored the antitumor potential of compounds structurally related to this compound:

- Cell Line Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 4.45 to 22 µM .

- Mechanistic Insights : The antitumor activity is believed to stem from the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival, particularly through the modulation of PI3K signaling .

Other Biological Activities

Beyond its antitumor properties, this compound has shown promise in other areas:

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Study Overview

Scientific Research Applications

Medicinal Chemistry Applications

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structural features make it a valuable building block in the development of pharmaceuticals, particularly in the synthesis of amino acid derivatives and peptide-based drugs.

Peptide Synthesis

The compound serves as a protected amino acid in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is commonly used to protect amines during chemical reactions. This protection allows for selective reactions at other functional groups without interference from the amine group. For instance, it has been employed in the synthesis of peptides that exhibit biological activity against various diseases.

Case Study: Synthesis of Anticancer Peptides

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating this compound as a key intermediate. The resulting peptides demonstrated significant cytotoxic activity against cancer cell lines, indicating potential therapeutic applications .

Biochemical Research

The compound also finds applications in biochemical research, particularly in studies involving enzyme inhibition and metabolic pathways.

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic processes. These studies are crucial for understanding disease mechanisms and developing new therapeutic strategies.

Case Study: Inhibition of Enzyme Activity

A research article detailed the use of this compound derivatives to inhibit serine proteases. The inhibition was quantitatively assessed using enzyme assays, revealing promising results that could lead to the development of novel drugs targeting protease-related diseases .

Nutraceutical Applications

Emerging research indicates that this compound may have applications in nutraceuticals, particularly as an ergogenic aid in sports nutrition.

Ergogenic Effects

A study highlighted the potential ergogenic effects of amino acid derivatives, including this compound, which may enhance performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physical and Chemical Properties

- Solubility : The ethyl ester in the target compound improves organic solubility compared to carboxylic acid analogs (e.g., ). Methoxy or stannyl substituents further modulate lipophilicity .

- Stability : Decomposition observed in the di-Boc pyridinyl compound at 163°C highlights thermal instability under Boc-heavy structures .

- Reactivity: The β-hydroxy group in the target compound allows for oxidation to ketones or participation in Mitsunobu reactions, whereas azido groups () enable click chemistry .

Key Research Findings

Synthetic Efficiency : DMAP/EDC-mediated coupling () and photoredox catalysis () represent divergent strategies for modifying Boc-protected scaffolds, with yields exceeding 85% in optimized conditions .

Steric and Electronic Effects : Bulky groups (e.g., stannyl in ) reduce yields but enable unique applications in radiochemistry .

Safety Considerations : Methoxy derivatives () require stringent handling protocols (P201/P202), contrasting with less hazardous esters .

Q & A

Basic: How can the synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate be optimized for high yield and purity?

Methodological Answer:

The compound is typically synthesized via Boc-protection of the primary amine group in a precursor such as (S)-ethyl 2-amino-3-hydroxypropanoate. Key steps include:

- Reagent Selection : Use di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂ with a tertiary amine (e.g., Et₃N) to activate the reaction .

- Temperature Control : Conduct the reaction at room temperature to minimize side reactions like ester hydrolysis .

- Workup : Partition the mixture between water and CH₂Cl₂, dry the organic layer with anhydrous Na₂SO₄, and concentrate under vacuum. Crude yields often exceed 90% .

- Purification : While the crude product is frequently used directly, silica gel chromatography (ethyl acetate/hexanes) can resolve impurities if needed .

Basic: What analytical techniques are recommended for characterizing this compound and confirming its stereochemical integrity?

Methodological Answer:

- ¹H NMR : Confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and ester group (δ ~4.1–4.3 ppm for ethyl CH₂). The hydroxyl proton (δ ~2.5–3.5 ppm) may appear broad due to hydrogen bonding .

- LCMS : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁NO₅: theoretical 248.15) and monitor purity .

- Optical Rotation : Measure specific rotation to confirm retention of the (S)-configuration, comparing to literature values for serine derivatives .

Advanced: How can researchers address challenges in modifying the hydroxyl group of this compound for downstream applications?

Methodological Answer:

The hydroxyl group can be functionalized via:

- Methylation : Use Ag₂O and MeI in acetone under reflux to form the methoxy derivative. This method avoids racemization and achieves ~67% yield .

- Tosylation : Substitute the hydroxyl group with tosyl chloride (TsCl) in pyridine to create a leaving group for nucleophilic displacement reactions .

Challenges : Steric hindrance from the Boc group may reduce reactivity. Kinetic monitoring via TLC is advised to optimize reaction times .

Advanced: What strategies mitigate side reactions during Boc deprotection in complex peptide syntheses?

Methodological Answer:

- Acid Selection : Use 4 M HCl in dioxane or TFA/CH₂Cl₂ (1:1) for selective Boc removal without cleaving the ester group .

- Temperature : Deprotect at 0°C to minimize ester hydrolysis .

- Neutralization : After deprotection, neutralize excess acid with a weak base (e.g., NaHCO₃) to prevent degradation of sensitive intermediates .

Advanced: Why do sulfonation or nucleophilic aromatic substitution reactions fail with this compound, and how can these be resolved?

Methodological Answer:

- Failure Causes :

- Solutions :

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

- Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc or ester groups .

- Desiccation : Use moisture-resistant containers (e.g., sealed vials with silica gel packets) .

- Monitoring : Periodically check purity via TLC or NMR, especially after long-term storage .

Advanced: How can this compound be integrated into peptide mimetics or covalent inhibitor design?

Methodological Answer:

- Peptide Backbone Modification : Incorporate the compound as a serine analog in solid-phase peptide synthesis (SPPS) to introduce hydroxyl functionality .

- Covalent Inhibitors : Functionalize the hydroxyl group with electrophilic warheads (e.g., acrylamides) for targeting catalytic residues in enzymes .

- Case Study : In pharmacokinetic studies, derivatives of this compound were coupled with amino acids via DCC/DMAP-mediated amidation, achieving 61.6% yield after HPLC purification .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a P95 respirator if airborne dust is generated .

- Ventilation : Work in a fume hood to avoid inhalation of vapors during synthesis or purification .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported reaction yields or selectivity for this compound?

Methodological Answer:

- Variable Catalysts : Test alternative catalysts (e.g., DMAP vs. imidazole) to optimize selectivity in multi-step reactions .

- Solvent Screening : Compare polar aprotic solvents (DMF, THF) versus CH₂Cl₂ to assess yield discrepancies .

- Reproducibility : Strictly control water content (e.g., molecular sieves in esterification) to minimize hydrolysis .

Advanced: What computational tools can predict the reactivity of this compound in novel reaction pathways?

Methodological Answer:

- DFT Calculations : Model transition states to evaluate energy barriers for Boc deprotection or ester hydrolysis .

- Molecular Dynamics : Simulate steric and electronic effects of the Boc group on nucleophilic attack .

- Software : Use Gaussian or ORCA for quantum mechanical studies, paired with cheminformatics tools (RDKit) for reaction feasibility analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.